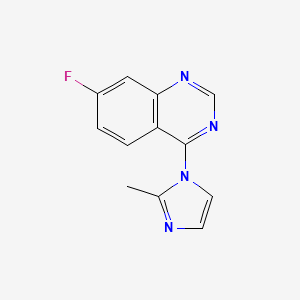

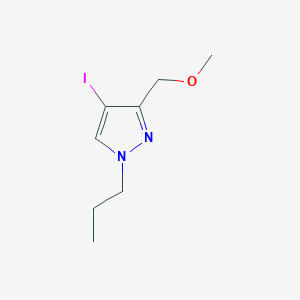

![molecular formula C18H23N3S B3017008 Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide CAS No. 338961-42-5](/img/structure/B3017008.png)

Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a pyrimidine ring, and a phenyl ring . The pyrrolidine ring is a five-membered nitrogen heterocycle . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The phenyl ring is a six-membered carbon ring .Scientific Research Applications

Polyimides with Pyridine and Sulfur Units

Guan et al. (2017) explored the synthesis of polyimides containing pyridine and sulfur units. These polyimides exhibited excellent optical properties with high refractive indices, which could be beneficial in various optical applications. The study provided insights into the structure-property relationships of such materials, highlighting their potential in the field of high-performance polymers (Guan, Dong, Wang, & Shang, 2017).

Reactions of Pyrimidine Derivatives

Yamanaka, Niitsuma, and Sakamoto (1979) investigated the reactions of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate. This research provided valuable information on the chemical behavior of pyrimidine derivatives, which could be relevant in synthesizing various organic compounds (Yamanaka, Niitsuma, & Sakamoto, 1979).

Synthesis and Reactivity of Pyrimidinyl Sulphones and Sulphoxides

Brown and Ford (1967) conducted a study on the synthesis and reactivity of pyrimidinyl sulphones and sulphoxides. This research provided a foundation for understanding the reactivity of these compounds in various chemical reactions, potentially useful in organic synthesis and medicinal chemistry (Brown & Ford, 1967).

Polythiolcarbamate Degradation

Dyer and Osborne (1960) studied the thermal degradation of a polythiolcarbamate. This research could have implications in the field of polymer science, especially concerning the stability and degradation of polythiolcarbamates under various conditions (Dyer & Osborne, 1960).

Synthesis of Thieno[2,3-c]pyridines

El-Kashef et al. (2007) researched the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Such studies are crucial in developing new heterocyclic compounds, which are often key structures in pharmaceuticals and other organic materials (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).

Thio-Claisen Rearrangement

Tanaka, Katagiri, Takabe, and Takeshita (1971) focused on the thio-Claisen rearrangement of allylic phenyl sulfides. Understanding these rearrangements can aid in developing novel synthetic methodologies in organic chemistry (Tanaka, Katagiri, Takabe, & Takeshita, 1971).

Engineering Ascorbate Peroxidase Active Site

Celik et al. (2001) explored the engineering of the active site of ascorbate peroxidase. This research is relevant to biochemistry, particularly in understanding and manipulating enzyme activity for various applications (Celik et al., 2001).

Properties

IUPAC Name |

2-phenyl-4-(propan-2-ylsulfanylmethyl)-6-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3S/c1-14(2)22-13-16-12-17(21-10-6-7-11-21)20-18(19-16)15-8-4-3-5-9-15/h3-5,8-9,12,14H,6-7,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKKQHJAKCHTLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

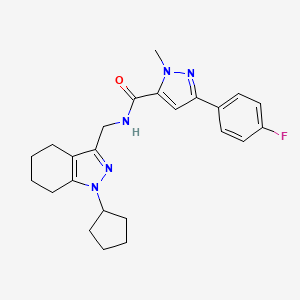

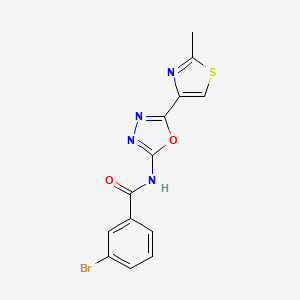

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

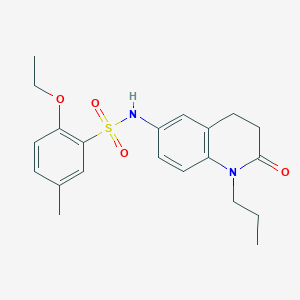

![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)

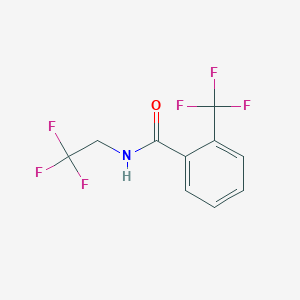

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)

![3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016947.png)